molecular formula C17H17N3O4 B10782537 Symakalim

Symakalim

Cat. No.: B10782537
M. Wt: 327.33 g/mol
InChI Key: RIBYSHCVSQIIJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Symakalim can be synthesized through a series of chemical reactions involving the formation of 3,4-dihydro-3-hydroxy-4-[(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy]-2H-1-benzopyrans . The synthesis involves the following steps:

  • Formation of the benzopyran ring.
  • Introduction of the diazabicycloheptene moiety at the 4-position of the benzopyran ring.
  • Optimization of reaction conditions to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes:

Chemical Reactions Analysis

Types of Reactions: Symakalim undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Symakalim has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study potassium channel agonists and their chemical properties.

    Biology: Investigated for its effects on cellular potassium channels and related biological processes.

    Medicine: Explored for its potential in treating cardiovascular diseases, particularly hypertension.

Mechanism of Action

Symakalim exerts its effects by activating potassium channels, specifically ATP-sensitive potassium channels. This activation leads to hyperpolarization of the cell membrane, which reduces cellular excitability and results in vasodilation. The molecular targets of this compound include potassium channels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure .

Comparison with Similar Compounds

Symakalim is unique among potassium channel agonists due to its specific structure and high potency. Similar compounds include:

This compound stands out due to its specific diazabicycloheptene moiety, which contributes to its high potency and selectivity for potassium channels .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-4-(1-methyl-6-oxopyridazin-3-yl)oxy-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C17H17N3O4/c1-17(2)16(22)15(23-13-6-7-14(21)20(3)19-13)11-8-10(9-18)4-5-12(11)24-17/h4-8,15-16,22H,1-3H3

InChI Key

RIBYSHCVSQIIJE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C=C3)C)O)C

Origin of Product

United States

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